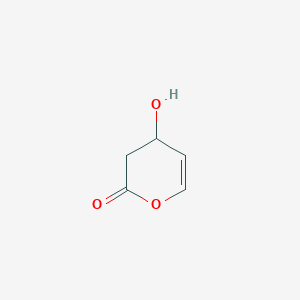
4-Hydroxy-3,4-dihydro-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3,4-dihydro-2H-pyran-2-one is a heterocyclic organic compound that belongs to the class of 2-pyrones. This compound is characterized by a six-membered ring containing one oxygen atom and a hydroxyl group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3,4-dihydro-2H-pyran-2-one can be achieved through several methods. One common approach involves the cyclization of tricarbonyl compounds. This biomimetic method is based on the cyclization of ketoacetylene or ketene transformations . Another method involves the use of N-heterocyclic carbenes (NHCs) as organocatalysts, which activate aldehydes via Breslow-type adducts, enabling the production of 3,4-dihydropyran-2-ones .
Industrial Production Methods: Industrial production of this compound often involves the use of efficient synthetic strategies such as multicomponent reactions (MCRs). These reactions are favored due to their high efficiency, atom economy, short reaction times, low cost, and green reaction conditions . The use of transition metal complexes and ketene transformations also allows for straightforward access to this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3,4-dihydro-2H-pyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is also involved in cycloaddition reactions, particularly [4+2]- and [3+3]-type cycloadditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include N-heterocyclic carbenes, transition metal complexes, and ketenes . The reactions are typically carried out under mild conditions, often at room temperature, to ensure high yields and easy workup .
Major Products: The major products formed from the reactions of this compound include functionalized enones, γ-lactones, cyclic enamines, and 2-pyrones . These products are valuable intermediates in organic synthesis and have various applications in the pharmaceutical and chemical industries.
Scientific Research Applications
4-Hydroxy-3,4-dihydro-2H-pyran-2-one has a wide range of scientific research applications. In chemistry, it is used as a versatile reagent in organic synthesis due to its polyfunctional nature . In biology, it is studied for its potential as an antioxidant and antimicrobial agent . In medicine, derivatives of this compound have shown promise as antiviral, anticancer, and anti-inflammatory agents . In the industry, it is used in the synthesis of dyes, pigments, and agrochemicals .
Mechanism of Action
The mechanism of action of 4-Hydroxy-3,4-dihydro-2H-pyran-2-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl group and the conjugated system of the pyran ring allow it to participate in redox reactions, scavenging free radicals and exhibiting antioxidant properties . Additionally, its ability to form stable complexes with metal ions contributes to its antimicrobial activity .
Comparison with Similar Compounds
4-Hydroxy-3,4-dihydro-2H-pyran-2-one can be compared with other similar compounds such as 4-Hydroxy-6-methyl-5,6-dihydro-2H-pyran-2-one and 3,4-Dihydro-2H-pyran . While these compounds share a similar pyran ring structure, this compound is unique due to its specific substitution pattern and bioactivity profile. The presence of the hydroxyl group at the fourth position and the conjugated system of the pyran ring contribute to its distinct chemical and biological properties .
Conclusion
This compound is a versatile compound with significant potential in various scientific research applications. Its unique chemical structure and bioactivity make it a valuable target for synthesis and modification. The compound’s ability to undergo various chemical reactions and its wide range of applications in chemistry, biology, medicine, and industry highlight its importance in the field of organic chemistry.
Properties
IUPAC Name |
4-hydroxy-3,4-dihydropyran-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-4-1-2-8-5(7)3-4/h1-2,4,6H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFKYKDFFBBXFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=COC1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50551794 |
Source


|
| Record name | 4-Hydroxy-3,4-dihydro-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50551794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112592-82-2 |
Source


|
| Record name | 4-Hydroxy-3,4-dihydro-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50551794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzo[b]thiophene-3-carboximidamide](/img/structure/B13107168.png)
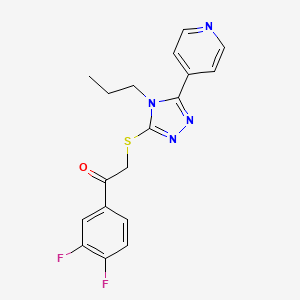

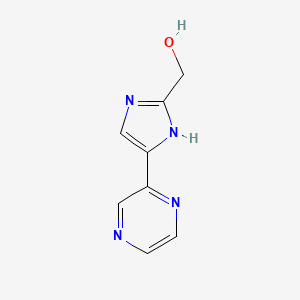


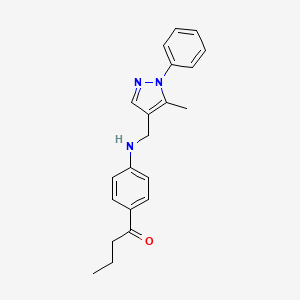
![4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B13107204.png)

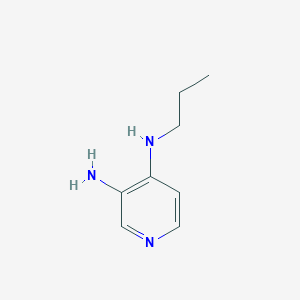
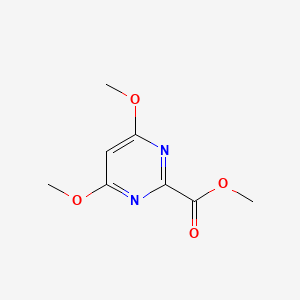

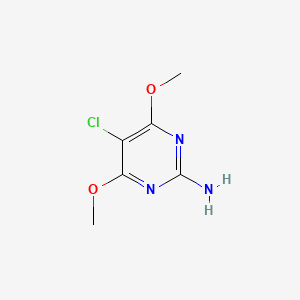
![6,7-Difluoro-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B13107236.png)
